

A Comprehensive Technical Guide to 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy Nevirapine

Cat. No.: B021084

[Get Quote](#)

This technical guide provides an in-depth overview of **2-Hydroxy Nevirapine**, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed information on its chemical properties, metabolic pathways, and analytical quantification.

Chemical Identity and Structure

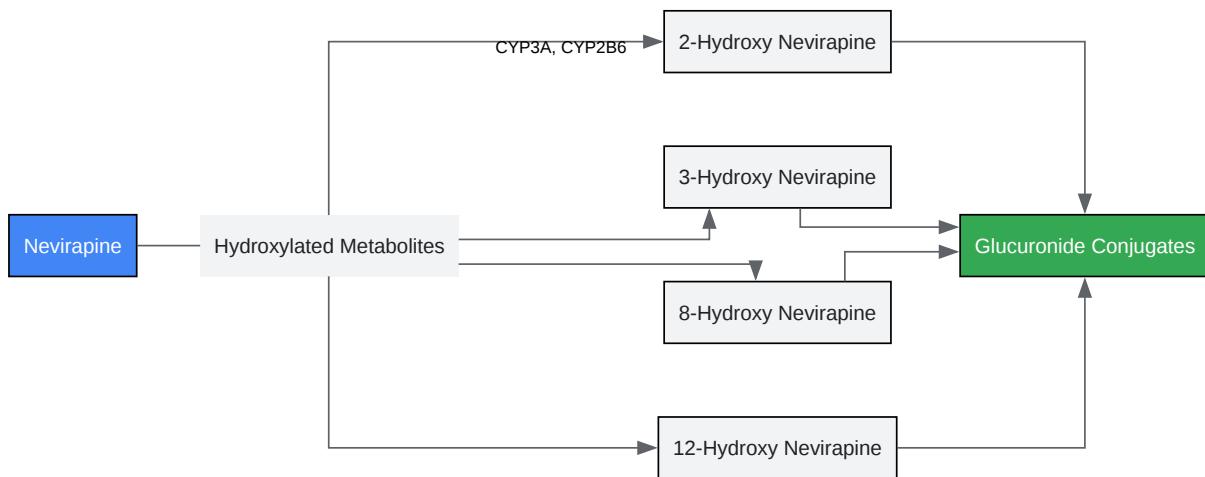
2-Hydroxy Nevirapine is a key metabolite formed during the Phase I metabolism of Nevirapine. Understanding its chemical characteristics is fundamental for its study in various biological matrices.

Chemical Name: 11-Cyclopropyl-2-hydroxy-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1] [2]diazepin-6-one^[1] CAS Number: 254889-31-1^{[1][3][4]} Molecular Formula: C₁₅H₁₄N₄O₂^[1] [4] Molecular Weight: 282.30 g/mol ^{[1][4]}

Chemical Structure:

A two-dimensional representation of the chemical structure of **2-Hydroxy Nevirapine**.

Quantitative Data Summary


The quantification of **2-Hydroxy Nevirapine** is crucial for pharmacokinetic and metabolic studies of its parent drug, Nevirapine. The following table summarizes key quantitative data

gathered from various studies.

Parameter	Value	Matrix	Notes	Reference
Geometric Mean Concentration	186 ng/mL	Plasma	Measured in HIV-1-infected patients with hepatic fibrosis.	[5]
Melting Point	234-237°C (decomposes)	Solid		[3][4]
Boiling Point (Predicted)	601.0 ± 55.0 °C	[4]		
Density (Predicted)	1.46 ± 0.1 g/cm ³	[4]		
Linearity Range (HPLC-UV)	0.2, 0.6, 1.0, 2.0 µg/mL		For simultaneous determination with Nevirapine and 3-Hydroxy Nevirapine.	[6]

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites, including **2-Hydroxy Nevirapine**.^{[7][8][9]} The formation of **2-Hydroxy Nevirapine** is primarily catalyzed by the CYP3A and CYP2B6 isoforms.^{[9][10]} These metabolites are subsequently conjugated, typically through glucuronidation, to facilitate their excretion from the body.^[8]

[Click to download full resolution via product page](#)

Metabolic pathway of Nevirapine leading to hydroxylated metabolites.

Experimental Protocols

The accurate determination of **2-Hydroxy Nevirapine** in biological matrices is essential for clinical and research purposes. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed analytical technique.

Simultaneous Determination of Nevirapine and its Hydroxylated Metabolites by HPLC-UV

This protocol is adapted from a validated method for the simultaneous analysis of Nevirapine, **2-Hydroxy Nevirapine**, and 3-Hydroxy Nevirapine in human plasma.[6]

4.1.1. Materials and Reagents

- Acetonitrile (HPLC grade)
- Ammonium acetate

- Acetic acid
- Water (deionized or HPLC grade)
- Carbamazepine (Internal Standard)
- Human plasma

4.1.2. Chromatographic Conditions

- Instrument: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).[\[2\]](#)
- Column: Zorbax SB-C8 analytical column.[\[6\]](#)
- Mobile Phase: 2mM Ammonium acetate buffer (pH 4.0 with acetic acid) and Acetonitrile (80:20 v/v).[\[6\]](#)
- Flow Rate: Gradient flow starting at 1 mL/min.[\[6\]](#)
- Detection Wavelength: 280 nm.[\[6\]](#)
- Injection Volume: As per standard laboratory practice.

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

- To a sample of human plasma, add an internal standard (e.g., Carbamazepine).[\[2\]](#)
- Add 4 mL of diethyl ether and 1 mL of hexane.[\[2\]](#)
- Vortex the mixture for a specified time to ensure thorough mixing.
- Centrifuge the sample to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.

- Inject the reconstituted sample into the HPLC system.

4.1.4. Data Analysis

- The retention time for **2-Hydroxy Nevirapine** is approximately 5.87 minutes.[\[6\]](#)
- Quantification is achieved by comparing the peak area of **2-Hydroxy Nevirapine** to that of the internal standard and referencing a standard calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of **2-Hydroxy Nevirapine** in a plasma sample using HPLC-UV.

[Click to download full resolution via product page](#)

Workflow for quantifying **2-Hydroxy Nevirapine** in plasma.

This guide provides a foundational understanding of **2-Hydroxy Nevirapine**. For more specific applications and advanced research, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy Nevirapine | 254889-31-1 [chemicalbook.com]
- 4. bocsci.com [bocsci.com]
- 5. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Hydroxy Nevirapine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021084#2-hydroxy-nevirapine-cas-number-and-chemical-structure\]](https://www.benchchem.com/product/b021084#2-hydroxy-nevirapine-cas-number-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com